molecular formula C30H50O5 B1676183 Meliantriol CAS No. 25278-95-9

Meliantriol

Cat. No.: B1676183
CAS No.: 25278-95-9
M. Wt: 490.7 g/mol
InChI Key: IKJQENAHDRKFKL-JJDPDEBESA-N
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Description

The compound Meliantriol is a complex organic molecule with a highly intricate structure. This compound features multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control over reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control. The scalability of the synthesis process is crucial for industrial applications, requiring optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and metabolic disorders.

    Industry: Utilized in the synthesis of complex organic molecules and as a precursor for pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism of action depends on the specific context in which the compound is used, such as its role in a particular biological pathway or its effect on a specific enzyme.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a similar cyclopenta[a]phenanthrene core structure but differs in functional groups and stereochemistry.

    Steroids: A class of compounds with similar core structures but varying functional groups and biological activities.

    Terpenoids: Compounds with similar structural motifs but different functional groups and biological roles.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its complexity makes it a valuable subject for research in various scientific fields.

Properties

CAS No.

25278-95-9

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

(1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol

InChI

InChI=1S/C30H50O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-25,31-34H,9-16H2,1-7H3/t17-,18+,19-,21+,22?,23-,24-,25+,28+,29-,30+/m0/s1

InChI Key

IKJQENAHDRKFKL-JJDPDEBESA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)[C@]1(CC[C@@H]2[C@@H]5C[C@@H](O[C@H]5O)[C@@H](C(C)(C)O)O)C

SMILES

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C

Appearance

Solid powder

17991-48-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Meliantriol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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